molecular formula C2H2Cl2O3S B1594834 Acetyl chloride, (chlorosulfonyl)- CAS No. 4025-77-8

Acetyl chloride, (chlorosulfonyl)-

Cat. No. B1594834
CAS RN: 4025-77-8
M. Wt: 177.01 g/mol
InChI Key: MCFSNYMQISXQTF-UHFFFAOYSA-N
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Description

“Acetyl chloride, (chlorosulfonyl)-” is a laboratory chemical . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is used in the preparation of novel tricyclic benzothiazolo [2,3- c] thiadiazine antagonists of the platelet ADP receptor and N-terminal derivatization of peptides in rapid determination of peptide or protein sequences by matrix-assisted laser desorption ionization mass spectrometry .


Synthesis Analysis

The synthesis of sulfonyl chlorides involves chlorosulfonation of S-alkyl isothiourea salts. This process is simple, safe, and environmentally friendly, and it yields diverse sulfonyl chlorides. The procedure can also be applied to other substrates such as thiols, disulfides, thioacetates, and xanthates . Another method involves the reaction of acetic acid with chlorodehydrating agents such as phosphorus trichloride (PCl3), phosphorus pentachloride (PCl5), sulfuryl chloride (SO2Cl2), phosgene, or thionyl chloride (SOCl2) .


Molecular Structure Analysis

The molecular formula of Acetyl chloride is C2H3ClO . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Acetyl chloride is a reagent for the preparation of esters and amides of acetic acid. It is used in the derivatization of alcohols and amines . The reaction of acetyl chloride with water results in the formation of acetic acid and hydrogen chloride .


Physical And Chemical Properties Analysis

Acetyl chloride is a colorless, corrosive, volatile liquid . It is soluble in ether and acetone . It has a density of 1.104 g/ml, a melting point of -112 °C, and a boiling point of 52 °C . It reacts violently with water .

Scientific Research Applications

Microwave Spectrum Analysis

The microwave spectrum of isotopic species of acetyl chloride has been extensively studied, revealing insights into the internal rotation of the methyl group and chlorine hyperfine structure. This analysis has provided valuable information on the double bond and ionic character of the C–Cl bond, contributing to our understanding of molecular structures and bonding mechanisms (Sinnott, 1961).

Photodissociation Studies

Research into the photodissociation of acetyl chloride at various wavelengths has elucidated the quantum yields and energy distributions of chlorine atom and methyl fragments. These studies offer insights into the dynamics of molecular dissociation processes, advancing the field of photochemistry (Deshmukh & Hess, 1994).

Chemical Synthesis

Acetyl chloride is a versatile reagent in the synthesis of phosphonic acid derivatives and phosphinopeptide derivatives, illustrating its utility in organic synthesis and the development of new materials and pharmaceuticals (Yuan, Chen, & Wang, 1991); (Dai & Chen, 2010).

Environmental Impact

The transformation of acesulfame in chlorination processes has been studied, highlighting the reactivity of Acetyl chloride, (chlorosulfonyl)-, in water treatment and its potential environmental impacts. This research underscores the importance of assessing the consequences of water treatment processes on chemical compounds (Li et al., 2017).

Advanced Material Synthesis

Acetyl chloride, (chlorosulfonyl)-, plays a critical role in the synthesis of functional aromatic multisulfonyl chlorides and their masked precursors, contributing to the development of dendritic and complex organic molecules. These materials are essential for various applications, including drug delivery systems and materials science (Percec et al., 2001).

Safety And Hazards

This chemical is considered hazardous and can cause severe skin burns and eye damage. It may also cause respiratory irritation. It is advised not to breathe its dust, fume, gas, mist, or vapors. After handling, one should wash their face, hands, and any exposed skin thoroughly. It should be used only outdoors or in a well-ventilated area .

Relevant Papers One relevant paper discusses the use of acetyl chloride as a reagent for the preparation of esters and amides of acetic acid, used in the derivatization of alcohols and amines .

properties

IUPAC Name

2-chlorosulfonylacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Cl2O3S/c3-2(5)1-8(4,6)7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFSNYMQISXQTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063270
Record name (Chlorosulphonyl)acetyl chloride
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Molecular Weight

177.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow liquid; [Acros Organics MSDS]
Record name Chlorosulfonylacetyl chloride
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Product Name

Chlorosulfonylacetyl chloride

CAS RN

4025-77-8
Record name 2-(Chlorosulfonyl)acetyl chloride
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Record name Acetyl chloride, 2-(chlorosulfonyl)-
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Record name Acetyl chloride, 2-(chlorosulfonyl)-
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Record name (Chlorosulphonyl)acetyl chloride
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Record name (chlorosulphonyl)acetyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DR Lide, GWA Milne - 1994 - books.google.com
Names, Synonyms, and Structures of Organic Compounds provides critical information on the identity of chemicals and allows easy cross referencing among the diverse nomenclatures …
Number of citations: 5 books.google.com
H Chihara, N Nakamura - Nuclei Zr-Bi, 1989 - Springer
This document is part of Subvolume C ‘Nuclei Zr - Bi’ of Volume 20 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com
H Chihara, N Nakamura - Nuclei D-Cl, 1988 - Springer
This document is part of Subvolume A ‘Nuclei D - Cl’ of Volume 20 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com

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